Methyl 7-methyl-2-[(2-methylpropyl)sulfanyl]-5-(3-methylthiophen-2-yl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate
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Overview
Description
Methyl 7-methyl-2-[(2-methylpropyl)sulfanyl]-5-(3-methylthiophen-2-yl)-4-oxo-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate is a complex organic compound with a unique structure that includes a pyrido[2,3-d]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 7-methyl-2-[(2-methylpropyl)sulfanyl]-5-(3-methylthiophen-2-yl)-4-oxo-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the pyrido[2,3-d]pyrimidine core, followed by the introduction of the thiophene and sulfanyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Methyl 7-methyl-2-[(2-methylpropyl)sulfanyl]-5-(3-methylthiophen-2-yl)-4-oxo-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or other reduced forms.
Scientific Research Applications
Methyl 7-methyl-2-[(2-methylpropyl)sulfanyl]-5-(3-methylthiophen-2-yl)-4-oxo-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It may serve as a probe or inhibitor in biochemical studies, helping to elucidate biological pathways.
Industry: The compound could be used in the development of new materials with specific properties, such as conductivity or reactivity.
Mechanism of Action
The mechanism by which methyl 7-methyl-2-[(2-methylpropyl)sulfanyl]-5-(3-methylthiophen-2-yl)-4-oxo-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor binding, or interference with cellular signaling.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrido[2,3-d]pyrimidine derivatives with varying substituents. These compounds may share some chemical properties but differ in their specific applications and reactivity.
Uniqueness
What sets methyl 7-methyl-2-[(2-methylpropyl)sulfanyl]-5-(3-methylthiophen-2-yl)-4-oxo-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C19H23N3O3S2 |
---|---|
Molecular Weight |
405.5 g/mol |
IUPAC Name |
methyl 7-methyl-2-(2-methylpropylsulfanyl)-5-(3-methylthiophen-2-yl)-4-oxo-5,8-dihydro-3H-pyrido[2,3-d]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C19H23N3O3S2/c1-9(2)8-27-19-21-16-14(17(23)22-19)13(15-10(3)6-7-26-15)12(11(4)20-16)18(24)25-5/h6-7,9,13H,8H2,1-5H3,(H2,20,21,22,23) |
InChI Key |
KIQQCXQVHBXJGW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=C1)C2C3=C(NC(=C2C(=O)OC)C)N=C(NC3=O)SCC(C)C |
Origin of Product |
United States |
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